molecular formula C49H63N5O13S2 B14754393 AF568 NHS ester

AF568 NHS ester

Cat. No.: B14754393
M. Wt: 994.2 g/mol
InChI Key: YRFFGLVXBMUQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF568 NHS ester, also known as Alexa Fluor 568 NHS ester, is a bright orange dye used for stable signal generation in imaging and flow cytometry. This compound is water-soluble and pH-insensitive from pH 4 to pH 10. The NHS ester (or succinimidyl ester) of Alexa Fluor 568 is a popular tool for conjugating this dye to proteins, antibodies, amine-modified oligonucleotides, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AF568 NHS ester typically involves dissolving the dye in high-quality anhydrous dimethylformamide or dimethylsulfoxide. The reaction is carried out in 0.1–0.2 M sodium bicarbonate buffer at pH 8.3, at room temperature for 1 hour. The pKa of the terminal amine is lower than that of the lysine epsilon-amino group, allowing for more selective labeling of the amine terminus using a buffer closer to neutral pH .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The dye is typically purified using gel filtration columns such as Sephadex G-25 or BioGel P-30, or through dialysis. Various purification kits optimized for different quantities of antibody conjugate are available .

Scientific Research Applications

AF568 NHS ester is widely used in various scientific research applications, including:

Mechanism of Action

AF568 NHS ester exerts its effects by reacting with primary amines on proteins, ligands, and amine-modified oligonucleotides. The resulting Alexa Fluor conjugate exhibits bright fluorescence and high photostability, making it ideal for imaging and detection applications. The molecular targets and pathways involved include the primary amines on proteins and other amine-containing molecules .

Comparison with Similar Compounds

AF568 NHS ester is spectrally similar to other dyes such as TF4 (Tide Fluor 4) and sulfo-Cyanine3.5 dyes. this compound is unique in its ability to provide stable signal generation in imaging, including Western Blotting, fluorescence microscopy, and flow cytometry .

List of Similar Compounds

Properties

Molecular Formula

C49H63N5O13S2

Molecular Weight

994.2 g/mol

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium

InChI

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3

InChI Key

YRFFGLVXBMUQQI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C

Origin of Product

United States

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